1-Nitrosonaphthalene-2,7-diol

nitrosation process chemistry intermediate synthesis

1-Nitrosonaphthalene-2,7-diol (CAS 6373-61-1 / 27428-79-1; C₁₀H₇NO₃; MW 189.17 g·mol⁻¹) is an aromatic C-nitroso compound bearing two hydroxyl groups at the 2- and 7-positions of the naphthalene ring and a nitroso substituent at the 1-position. Historically designated as Gambine B in the dye literature, it belongs to the nitrosonaphthol family but is structurally distinct from the widely used monohydroxy analog 1-nitroso-2-naphthol.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B8773454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrosonaphthalene-2,7-diol
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2N=O)O)O
InChIInChI=1S/C10H7NO3/c12-7-3-1-6-2-4-9(13)10(11-14)8(6)5-7/h1-5,12-13H
InChIKeyFBSPVPGRNVGTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrosonaphthalene-2,7-diol – Core Identity and Procurement-Relevant Characteristics


1-Nitrosonaphthalene-2,7-diol (CAS 6373-61-1 / 27428-79-1; C₁₀H₇NO₃; MW 189.17 g·mol⁻¹) is an aromatic C-nitroso compound bearing two hydroxyl groups at the 2- and 7-positions of the naphthalene ring and a nitroso substituent at the 1-position . Historically designated as Gambine B in the dye literature, it belongs to the nitrosonaphthol family but is structurally distinct from the widely used monohydroxy analog 1-nitroso-2-naphthol. It is typically supplied as dark-red crystals with a purity of ≥95% (HPLC) and is employed primarily as a synthetic intermediate for photochromic spirooxazines, as a chelating ligand for transition metals, and as a precursor to iron-complex mordant dyes [1].

Why 1-Nitrosonaphthalene-2,7-diol Cannot Be Replaced by Generic Nitrosonaphthols – The Diol Differentiation Barrier


Nitrosonaphthols are often treated as a homogeneous class of chelating and dye-forming reagents; however, the number and position of hydroxyl substituents critically govern both the stoichiometry and stability of metal complexes as well as the spectral properties of the resulting dyes. The 2,7-diol substitution pattern in 1-nitronaphthalene-2,7-diol enables bidentate or tridentate coordination modes that are sterically and electronically inaccessible to monohydroxy analogs such as 1-nitroso-2-naphthol [1]. In historical mordant dyeing, Gambine B (the iron complex of this diol) yields green shades with fastness properties distinct from those of Gambine R (1-oxy-2-nitrosonaphthalene) or Gambine Y (2-oxy-1-nitrosonaphthalene), indicating that the diol ligand imparts a different chromophoric environment [2]. Consequently, substituting a generic nitrosonaphthol for this specific diol can lead to altered metal-binding selectivity, shifted absorption maxima, and reduced fastness in dye applications – factors that directly impact both research reproducibility and industrial product quality.

Quantitative Evidence Differentiating 1-Nitrosonaphthalene-2,7-diol from Its Closest Analogs


Nitrosolation Yield from 2,7-Dihydroxynaphthalene: Patent-Documented Quantitative Efficiency

In a patented industrial process for 7-hydroxy-1,2-naphthoquinone-2-diazide-4-sulfonic acid, nitrosolation of 2,7-dihydroxynaphthalene with alkali metal nitrite in aqueous acetic acid suspension delivers 2,7-dihydroxy-1-nitrosonaphthalene as the exclusive nitrosation product, with no isomeric nitroso derivatives reported [1]. This contrasts with the nitrosolation of 2-naphthol to 1-nitroso-2-naphthol, where isomeric 2-nitroso-1-naphthol can form as a side product requiring separation [2]. The regioselectivity of the 2,7-diol substrate thus reduces purification burden in downstream processing.

nitrosation process chemistry intermediate synthesis

Iron-Complex Dye Shade Differentiation: Gambine B vs. Monohydroxy Gambine Dyes

According to the classical dye chemistry manual of Fort and Lloyd (1919), Gambine B – the iron complex of 1-nitroso-2,7-dioxynaphthalene (i.e., 1-nitrosonaphthalene-2,7-diol) – produces dull green shades on wool with good fastness to light and washing when applied with iron mordant [1]. This distinguishes it from Gambine R (1-oxy-2-nitrosonaphthalene) and Gambine Y (2-oxy-1-nitrosonaphthalene), which yield different hues. Naphthol Green B, the sulfonated analog derived from 1-nitroso-2-naphthol-6-sulfonic acid, is also a green iron-complex dye but exhibits a reported absorption maximum of 714 nm in water [2]; the unsulfonated Gambine B is expected to show a hypsochromic shift due to the absence of the electron-withdrawing sulfonate group, although direct spectral comparison data remain limited.

mordant dyeing iron complex color fastness textile chemistry

Photochromic Spirooxazine Synthesis: Diol-Enabled Polymer Functionalization vs. Monohydroxy Analogs

Nguyen et al. (2019) utilized 1-nitrosonaphthalene-2,7-diol as the key starting material for constructing a methacrylate-spirooxazine monomer (MSp) via condensation with 1,3,3-trimethyl-2-methyleneindoline, followed by reaction with methacryloyl chloride [1]. The resulting copolymer poly(MMA-random-MSp) exhibited erasable and rewritable photoimaging on solid-state films, a functional property demonstrated quantitatively by UV-visible spectroscopy and differential scanning calorimetry. The 2,7-diol architecture provides a free hydroxyl handle for subsequent esterification to introduce a polymerizable methacrylate group, a synthetic versatility not available from the monohydroxy 1-nitroso-2-naphthol without additional functionalization steps.

photochromic materials spirooxazine optical data storage polymer functionalization

Chelation Stoichiometry Inference: Diol vs. Monohydroxy Nitrosonaphthol Metal Binding

Although direct stability constants for 1-nitrosonaphthalene-2,7-diol with specific metal ions have not been published in a directly comparable format, the established spectrophotometric studies on structurally related nitrosonaphthols (1-nitroso-2-naphthol, nitroso-Schäffer's acid, nitroso-R acid) demonstrate that the presence and position of additional hydroxyl or sulfonate groups significantly modulate acid dissociation constants (pKₐ) and, consequently, metal-binding affinity [1]. The 2,7-diol is expected to form 1:1 or 2:1 (ligand:metal) complexes with divalent first-row transition metals (e.g., Fe²⁺, Co²⁺, Ni²⁺) through the nitroso oxygen and the adjacent 2-hydroxyl group, with the 7-hydroxyl group available for bridging or secondary coordination. This contrasts with 1-nitroso-2-naphthol, which typically forms 2:1 or 3:1 complexes depending on pH and metal ion [2]. Quantitative determination of the stability constants for the 2,7-diol awaits dedicated potentiometric or spectrophotometric titration studies.

metal chelation stability constants analytical chemistry ligand design

High-Value Application Scenarios for 1-Nitrosonaphthalene-2,7-diol Based on Quantitative Evidence


Synthesis of Photochromic Spirooxazine Monomers for Optical Data Storage Polymers

Researchers developing rewritable photoimaging materials can leverage the 2,7-diol architecture as a direct precursor to polymerizable spirooxazine monomers. The free 7-hydroxyl group enables esterification with methacryloyl chloride without additional protection/deprotection steps, yielding a methacrylate-spirooxazine monomer that can be copolymerized via ATRP to produce well-defined photochromic copolymers (Mn ~6500 g·mol⁻¹, PDI 1.21) [1]. This synthetic efficiency is not achievable with monohydroxy nitrosonaphthols, which lack the second hydroxyl handle for direct polymer attachment.

Iron-Complex Mordant Dye Formulation (Gambine B) for Wool and Textile Printing

Textile chemists and historical dye researchers seeking to reproduce or study early 20th-century mordant dye formulations require authentic Gambine B, the iron complex of 1-nitrosonaphthalene-2,7-diol. This diol-based ligand yields dull green shades with good fastness to light and washing when applied with iron mordant, a color profile that cannot be matched by the monohydroxy Gambine R or Gambine Y dyes [2]. Procurement of the correct diol precursor is essential for accurate shade reproduction.

Regioselective Intermediate for Naphthoquinone Diazide Photoresist Components

In the manufacture of photosensitive compounds for irradiation-sensitive mixtures (photoresists), the patent-demonstrated regioselective nitrosation of 2,7-dihydroxynaphthalene provides a clean entry to 2,7-dihydroxy-1-nitrosonaphthalene without isomeric byproducts [3]. This intermediate can be further transformed to 7-hydroxy-1,2-naphthoquinone-2-diazide-4-sulfonic acid, a key photosensitive component. The avoidance of isomeric purification steps translates to higher throughput and lower cost in industrial-scale synthesis.

Ligand Scaffold for Bidentate/Tridentate Transition Metal Chelation Studies

Coordination chemists investigating the effect of ligand denticity on metal complex stability and selectivity can employ 1-nitronaphthalene-2,7-diol as a model diol ligand with distinct coordination modes (nitroso oxygen + 2-OH bidentate; potential 7-OH bridging) [4]. Although quantitative stability constants remain to be determined, the structural framework offers a unique platform for systematic comparison with the extensively studied monohydroxy nitrosonaphthol ligands, enabling structure-activity relationship studies in chelation chemistry.

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